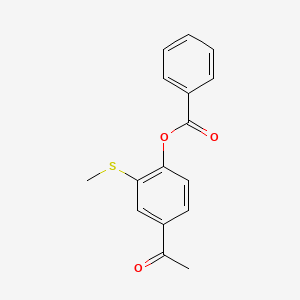
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a chloro-substituted phenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable chloroalkylating agent under controlled conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 2-(Chloro(4-chlorophenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-chlorophenyl)methylene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can lead to potential therapeutic agents.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
- 2-(Chloro(4-chlorophenyl)methylene)propanal
- 2-(Chloro(4-chlorophenyl)methylene)pentanal
Comparison: 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is unique due to its specific chain length and the position of the chloro groups. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in chemical synthesis and research.
Propiedades
Número CAS |
83846-61-1 |
|---|---|
Fórmula molecular |
C11H10Cl2O |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
(2Z)-2-[chloro-(4-chlorophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10Cl2O/c1-2-8(7-14)11(13)9-3-5-10(12)6-4-9/h3-7H,2H2,1H3/b11-8- |
Clave InChI |
OAJQRQQZKIQFMQ-FLIBITNWSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)

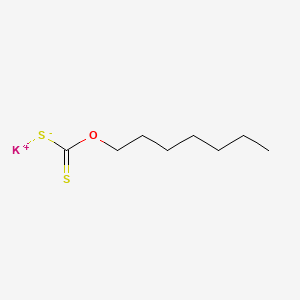

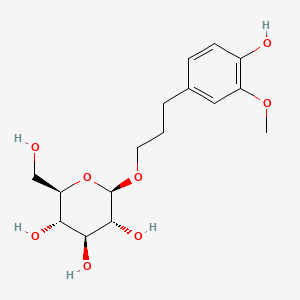
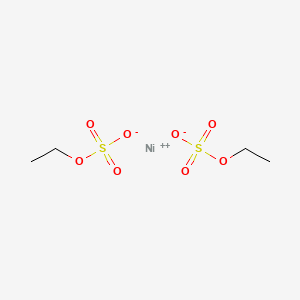
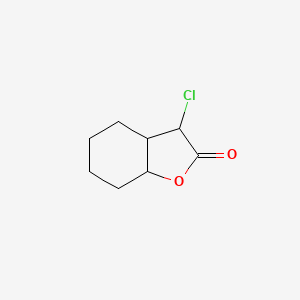

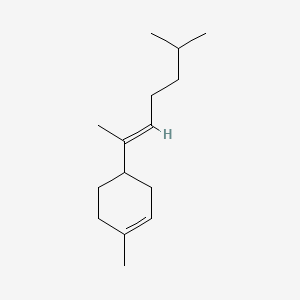
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

